molecular formula C9H15N3O B13860163 3-methoxy-N-(pyridazin-3-ylmethyl)propan-1-amine

3-methoxy-N-(pyridazin-3-ylmethyl)propan-1-amine

Cat. No.: B13860163
M. Wt: 181.23 g/mol
InChI Key: DAEBUQYBCHKSQN-UHFFFAOYSA-N
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Description

3-methoxy-N-(pyridazin-3-ylmethyl)propan-1-amine is a chemical compound with the molecular formula C10H16N2O It is a derivative of pyridazine, a heterocyclic compound containing two adjacent nitrogen atoms in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methoxy-N-(pyridazin-3-ylmethyl)propan-1-amine typically involves the reaction of 3-methoxypropan-1-amine with pyridazine derivatives. One common method is the nucleophilic substitution reaction where the amine group of 3-methoxypropan-1-amine reacts with a halogenated pyridazine compound under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as crystallization or chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

3-methoxy-N-(pyridazin-3-ylmethyl)propan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur, where the methoxy group or the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenated reagents in the presence of a base like sodium hydroxide.

Major Products Formed

Scientific Research Applications

3-methoxy-N-(pyridazin-3-ylmethyl)propan-1-amine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 3-methoxy-N-(pyridazin-3-ylmethyl)propan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and influencing various biochemical pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

    Pyridazine: The parent compound with similar structural features.

    Pyridazinone: A derivative with an oxygen atom at the 3-position of the pyridazine ring.

    N-(pyridin-2-yl)amides: Compounds with similar amide linkages but different ring structures.

Uniqueness

3-methoxy-N-(pyridazin-3-ylmethyl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H15N3O

Molecular Weight

181.23 g/mol

IUPAC Name

3-methoxy-N-(pyridazin-3-ylmethyl)propan-1-amine

InChI

InChI=1S/C9H15N3O/c1-13-7-3-5-10-8-9-4-2-6-11-12-9/h2,4,6,10H,3,5,7-8H2,1H3

InChI Key

DAEBUQYBCHKSQN-UHFFFAOYSA-N

Canonical SMILES

COCCCNCC1=NN=CC=C1

Origin of Product

United States

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